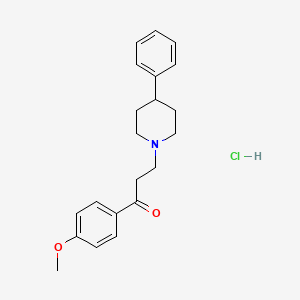![molecular formula C12H14O2 B13745527 tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione CAS No. 131213-98-4](/img/structure/B13745527.png)
tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of cyclization and oxidation reactions to form the tetracyclic core and introduce the dione functionalities .
Industrial Production Methods
While specific industrial production methods for tetracyclo[62113,6This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione groups into alcohols.
Substitution: Various substitution reactions can occur at different positions on the tetracyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-diol, while reduction can produce tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-diol .
Wissenschaftliche Forschungsanwendungen
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione has several applications in scientific research:
Chemistry: It serves as a model compound for studying complex ring systems and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: The compound is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione exerts its effects involves interactions with various molecular targets. The compound’s tetracyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetracyclo[5.3.1.12,6.04,9]dodecane (iceane) : Another tetracyclic compound with a different ring structure .
- endo,endo-Tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene : A related compound with similar stability but different chemical properties .
Uniqueness
Tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione is unique due to its specific ring structure and the presence of two dione groups. This combination imparts distinct reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
131213-98-4 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione |
InChI |
InChI=1S/C12H14O2/c13-11-5-1-2-6(11)10-8-4-3-7(9(5)10)12(8)14/h5-10H,1-4H2 |
InChI-Schlüssel |
JZWOVBRVOSPPFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C4CCC(C3C1C2=O)C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


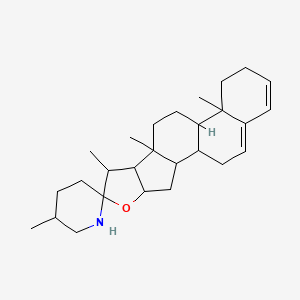
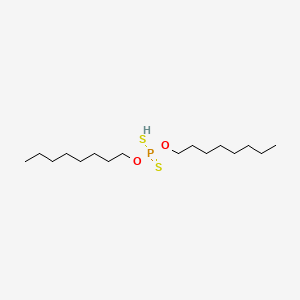

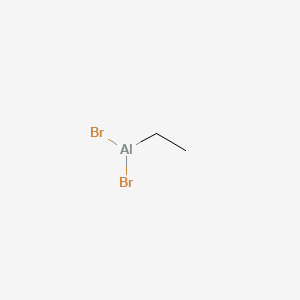
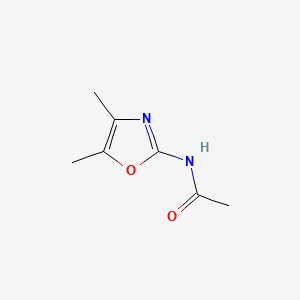


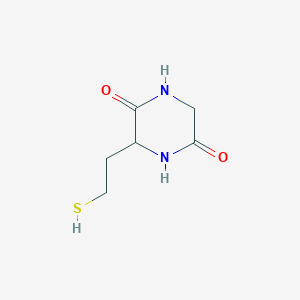
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

